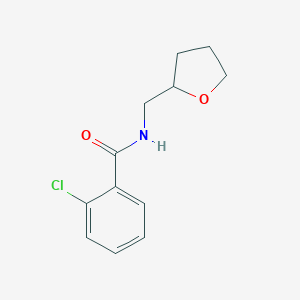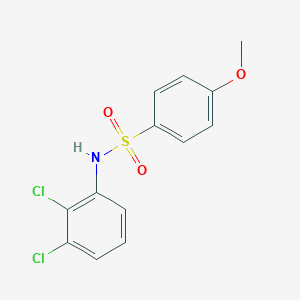![molecular formula C19H14ClNO B337154 N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B337154.png)
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group attached to one of the phenyl rings and a chlorine atom attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-chloroaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Amines
Substitution: Substituted biphenyl carboxamides
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of probes for imaging and diagnostic purposes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other biphenyl carboxamide derivatives to highlight its uniqueness:
N-(4-chlorophenyl)biphenyl-4-carboxamide: Similar structure but with the chlorine atom in the para position, which may result in different chemical and biological properties.
N-(3-bromophenyl)biphenyl-4-carboxamide: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
N-(3-methylphenyl)biphenyl-4-carboxamide: Methyl substitution, leading to variations in hydrophobicity and steric effects.
Properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,21,22) |
InChI Key |
QCGXAZJWTNOXPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B337071.png)
![(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE](/img/structure/B337073.png)
![4-ethoxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B337076.png)
![4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B337077.png)
![Ethyl 6-tert-butyl-2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B337080.png)







![2-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B337093.png)
![2-(2-bromophenoxy)-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}propanohydrazide](/img/structure/B337097.png)
